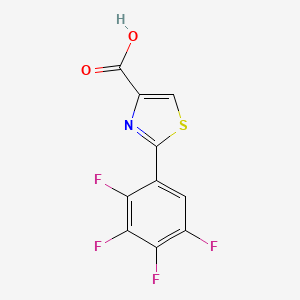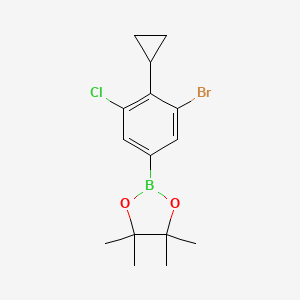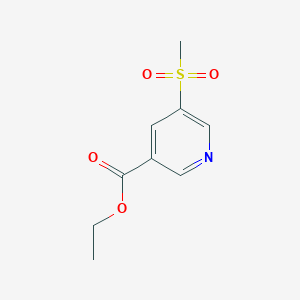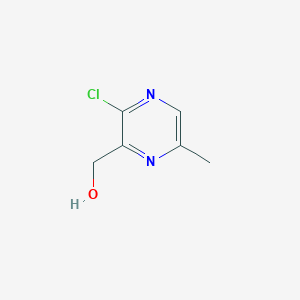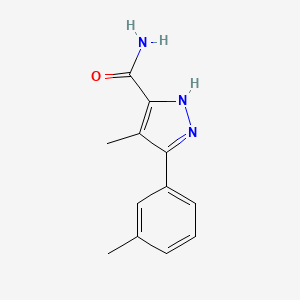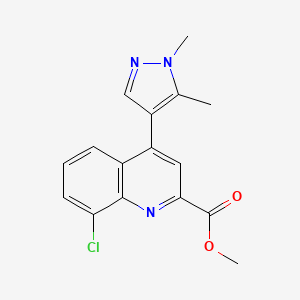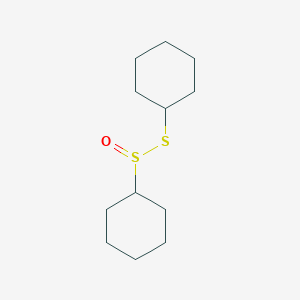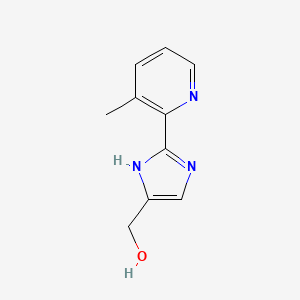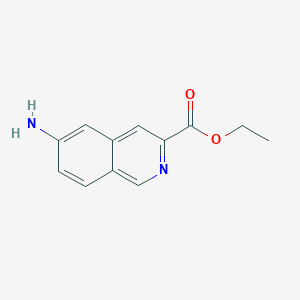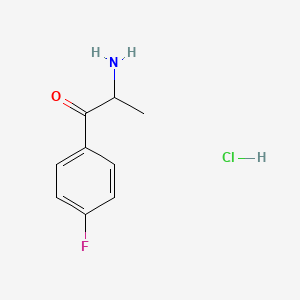
2-Amino-1-(4-fluorophenyl)-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-fluorophenyl)-1-propanone hydrochloride is a synthetic compound that belongs to the class of cathinone derivatives Cathinones are a group of psychoactive substances that are structurally similar to amphetamines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluorophenyl)-1-propanone hydrochloride typically involves the reaction of 4-fluoroacetophenone with ammonia and a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using automated equipment. The process includes the synthesis of the intermediate compounds, followed by their conversion to the final product. Quality control measures are implemented to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-fluorophenyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the amino or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-fluorophenyl)-1-propanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-fluorophenyl)-1-propanone hydrochloride involves its interaction with various molecular targets in the body. It primarily affects the central nervous system by modulating the activity of neurotransmitters. The compound binds to specific receptors and enzymes, altering their function and leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride
- N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-chloroethcathinone, 4-CEC) hydrochloride
Uniqueness
2-Amino-1-(4-fluorophenyl)-1-propanone hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cathinone derivatives and contributes to its specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C9H11ClFNO |
|---|---|
Peso molecular |
203.64 g/mol |
Nombre IUPAC |
2-amino-1-(4-fluorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H10FNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H |
Clave InChI |
YIFQWFTZZSOAEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


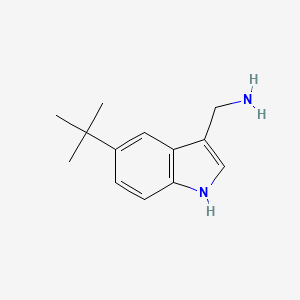
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
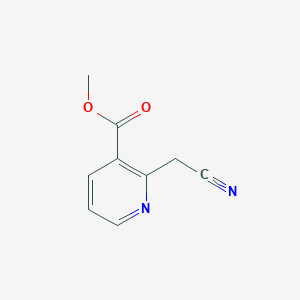
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
